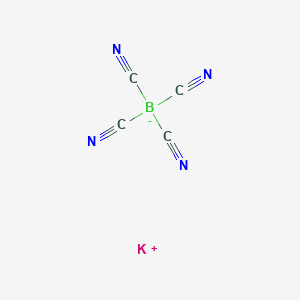
Methyl-2-Hydroxy-2-methoxyacetat
Übersicht
Beschreibung
Methyl 2-Hydroxy-2-methoxyacetate is a chemical compound with the molecular formula C4H8O4 and a molecular weight of 120.1 g/mol . This compound is a colorless, hygroscopic liquid that is sensitive to moisture and volatile . It is used as a chemical reagent in various pharmaceutical syntheses, including the preparation of Bryostatin 1 derivatives, which act as protein kinase C inhibitors in cancer therapy .
Wissenschaftliche Forschungsanwendungen
Methyl 2-Hydroxy-2-methoxyacetate is widely used in scientific research due to its versatility as a chemical reagent. Some of its applications include:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-Hydroxy-2-methoxyacetate can be synthesized through the esterification of glycolic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
HOCH2COOH+CH3OH→HOCH2COOCH3+H2O
Industrial Production Methods
In industrial settings, the production of methyl 2-Hydroxy-2-methoxyacetate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-Hydroxy-2-methoxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 2-oxo-2-methoxyacetate.
Reduction: Formation of methyl 2-hydroxy-2-methoxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of methyl 2-Hydroxy-2-methoxyacetate involves its interaction with specific molecular targets and pathways. In the context of cancer therapy, it acts as a precursor for the synthesis of Bryostatin 1 derivatives, which inhibit protein kinase C (PKC). PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, these derivatives can modulate signaling pathways and exert anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-Hydroxy-2-methoxyacetate can be compared with other similar compounds, such as:
Methyl glycolate: Similar in structure but lacks the methoxy group.
Ethyl 2-Hydroxy-2-methoxyacetate: Similar but with an ethyl group instead of a methyl group.
Methyl 2-methoxy-2-hydroxyacetate: Similar but with different positioning of functional groups.
Uniqueness
Methyl 2-Hydroxy-2-methoxyacetate is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct reactivity and applications in synthesis and pharmaceutical research .
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-2-methoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c1-7-3(5)4(6)8-2/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJJVYHDJVQFSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864900 | |
| Record name | Acetic acid, 2-hydroxy-2-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19757-97-2 | |
| Record name | Methyl 2-hydroxy-2-methoxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19757-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-hydroxy-2-methoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 2-hydroxy-2-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile](/img/structure/B34539.png)


![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)






